methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester functional group, a methoxy substituent, and a sulfonamide linkage to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The starting material, 4-methoxybenzoic acid, is esterified using methanol and an acid catalyst such as sulfuric acid to form methyl 4-methoxybenzoate.
Sulfonamide Formation: The ester is then reacted with thiophen-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a sulfonyl chloride reagent to form the sulfonamide linkage.
Final Coupling: The intermediate product is then coupled under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions:
Oxidation: The thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s thiophene moieties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-(N-(thiophen-2-yl(thiophen-3-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and proteins involved in cell signaling pathways.
Pathways Involved: Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators, while interaction with cell signaling proteins can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxybenzoate: Lacks the sulfonamide and thiophene groups, making it less versatile in medicinal applications.
Thiophene-2-sulfonamide: Contains the sulfonamide and thiophene groups but lacks the benzoate ester, limiting its use in material science.
Properties
IUPAC Name |
methyl 4-methoxy-3-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-23-14-6-5-12(18(20)24-2)10-16(14)27(21,22)19-17(13-7-9-25-11-13)15-4-3-8-26-15/h3-11,17,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQVGOBPRHEOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.